molecular formula C17H13N3O3 B4569458 N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide

Cat. No.: B4569458
M. Wt: 307.30 g/mol
InChI Key: YZNROMQVJQENGW-UHFFFAOYSA-N
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Description

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core fused with a dioxole ring and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with suitable aldehydes or ketones can yield the quinazoline scaffold, which is then further functionalized to introduce the dioxole ring and the methyl group at the 8-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific biological context and the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Overview

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinazoline core fused with a dioxole ring and a benzamide group, which positions it as a candidate for various biological applications, including anticancer and antimicrobial activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC NameN-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
Molecular FormulaC17H13N3O3
Molecular Weight305.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-aminobenzamide and suitable aldehydes or ketones. This process includes cyclization to form the quinazoline scaffold followed by functionalization to introduce the dioxole ring and methyl group at the 8-position. Optimized synthetic routes are crucial for achieving high yield and purity in industrial settings .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, related compounds have shown cytotoxic effects against various human cancer cell lines such as Huh7-D12 and MCF-7. The cytotoxicity was assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some derivatives exhibited micromolar potency against tumor cells while showing minimal toxicity towards normal cells .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may act as an inhibitor of certain protein kinases that play critical roles in cancer cell proliferation and survival. The exact pathways remain under investigation; however, preliminary findings suggest that it may interfere with signaling cascades essential for tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound is also being explored for potential antimicrobial activity. Quinazoline derivatives have been recognized for their ability to inhibit bacterial growth and may serve as leads in developing new antibiotics .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various quinazoline derivatives, including this compound:

  • Cell Lines Tested : Huh7-D12 (liver), MCF-7 (breast), PC-3 (prostate).
  • Results : Compounds demonstrated varying degrees of inhibition with IC50 values ranging from 5 to 30 µM across different cell lines.

Study 2: Kinase Inhibition Profile

A detailed analysis was conducted on the kinase inhibition profile of related compounds:

  • Kinases Tested : DYRK1A, JAK3, GSK-3β.
  • Findings : Certain derivatives exhibited significant inhibition of DYRK1A with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in diseases driven by aberrant kinase activity .

Properties

IUPAC Name

N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10-12-7-14-15(23-9-22-14)8-13(12)19-17(18-10)20-16(21)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNROMQVJQENGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.